

# Comparative Guide to Structural Analogs of 1-Phenylhexan-2-one

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## Compound of Interest

Compound Name: **1-Phenylhexan-2-one**

Cat. No.: **B1206557**

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This guide provides a comprehensive comparison of structural analogs of **1-Phenylhexan-2-one**, focusing on their synthesis, physicochemical properties, and biological activities. The information is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) of this class of compounds.

## Physicochemical and Biological Properties of 1-Phenyl-2-(phenylamino)ethanone Derivatives

A series of 1-phenyl-2-(phenylamino)ethanone derivatives, which are structural analogs of **1-phenylhexan-2-one**, have been synthesized and evaluated for their biological activity. These compounds share the core phenethylamine skeleton, a feature found in many psychoactive substances and other biologically active molecules.<sup>[1]</sup> The primary biological activity reported for this specific set of analogs is the inhibition of Mobile Colistin Resistance protein (MCR-1). MCR-1 confers resistance to colistin, a last-resort antibiotic, making inhibitors of this enzyme highly valuable.<sup>[2]</sup>

The following table summarizes the physicochemical properties and the in vitro biological activity of a selection of these analogs against *E. coli* expressing the *mcr-1* gene. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of a compound that will inhibit the visible growth of a microorganism after overnight incubation.

Compound ID	R Group	Molecular Formula	Molecular Weight (g/mol)	LogP	MIC (µg/mL) in combination with 2 µg/mL colistin[2]
1- Phenylhexan- 2-one	(Reference)	C <sub>12</sub> H <sub>16</sub> O	176.26	2.92[3]	Not Reported
6g	4-ethylphenyl	C <sub>24</sub> H <sub>25</sub> NO <sub>3</sub>	375.46	5.2	50
6h	4- propylphenyl	C <sub>25</sub> H <sub>27</sub> NO <sub>3</sub>	389.49	5.7	50
6i	4- isopropylphe nyl	C <sub>25</sub> H <sub>27</sub> NO <sub>3</sub>	389.49	5.6	50
6n	4-butylphenyl	C <sub>26</sub> H <sub>29</sub> NO <sub>3</sub>	403.52	6.2	50
6p	4-hexylphenyl	C <sub>28</sub> H <sub>33</sub> NO <sub>3</sub>	431.57	7.2	25
6q	4-octylphenyl	C <sub>30</sub> H <sub>37</sub> NO <sub>3</sub>	459.62	8.2	25
6r	4- (cyclohexylm ethyl)phenyl	C <sub>29</sub> H <sub>33</sub> NO <sub>3</sub>	443.58	6.7	50

Note: LogP values are estimated and serve as an indicator of lipophilicity.

## Experimental Protocols

### General Synthesis of 1-Phenyl-2-(phenylamino)ethanone Derivatives[2]

This protocol outlines the general synthetic route for the preparation of the 1-phenyl-2-(phenylamino)ethanone derivatives listed in the table above.

Step 1: Synthesis of 2-bromo-1-phenylethan-1-one derivatives. A solution of the corresponding substituted acetophenone (1.0 eq) in a suitable solvent such as diethyl ether or methanol is treated with a brominating agent like bromine (1.1 eq) or N-bromosuccinimide (NBS) at room temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired 2-bromo-1-phenylethan-1-one derivative.

Step 2: Synthesis of 1-phenyl-2-(phenylamino)ethanone derivatives. To a solution of the 2-bromo-1-phenylethan-1-one derivative (1.0 eq) in a polar aprotic solvent like acetonitrile, the appropriate substituted aniline (1.2 eq) and a base such as potassium carbonate (2.0 eq) are added. The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). After cooling, the mixture is filtered, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel to afford the final 1-phenyl-2-(phenylamino)ethanone derivative.

## In Vitro MCR-1 Inhibition Assay[2]

This assay determines the ability of the synthesized compounds to inhibit the MCR-1 enzyme in a cell-based assay.

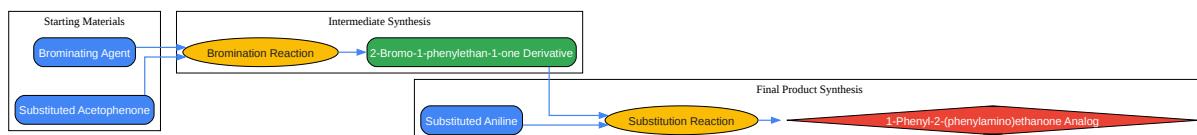
### Materials:

- *E. coli* BL21(DE3) strain expressing the *mcr-1* gene.
- Luria-Bertani (LB) broth.
- Colistin sulfate.
- Synthesized compounds dissolved in dimethyl sulfoxide (DMSO).
- 96-well microtiter plates.
- Incubator.
- Microplate reader.

### Procedure:

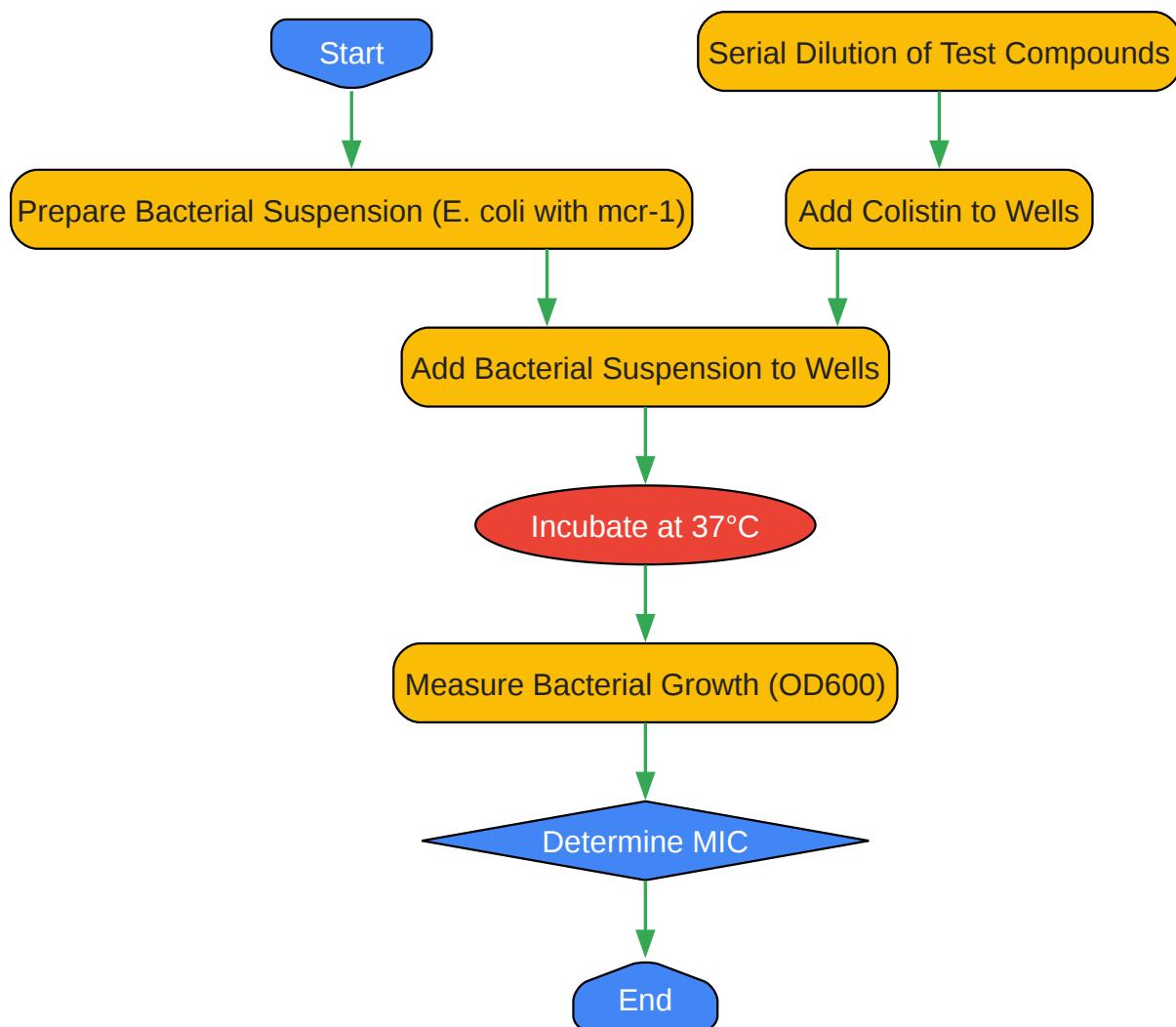
- Prepare a bacterial suspension of *E. coli* BL21(DE3) expressing *mcr-1* in LB broth, adjusted to a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- In a 96-well plate, add serial dilutions of the test compounds. The final concentrations should typically range from 100  $\mu$ M down to 12.5  $\mu$ M.
- To each well containing the test compound, add a fixed concentration of colistin (e.g., 2  $\mu$ g/mL).
- Add the bacterial suspension to each well.
- Include appropriate controls: a positive control with bacteria and colistin but no test compound, and a negative control with bacteria only.
- Incubate the plates at 37°C for 18-24 hours.
- Determine the minimum inhibitory concentration (MIC) by visual inspection of turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that, in combination with colistin, completely inhibits bacterial growth.

## Visualizations



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Caption: General synthetic workflow for 1-phenyl-2-(phenylamino)ethanone analogs.

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Caption: Experimental workflow for the in vitro MCR-1 inhibition assay.

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